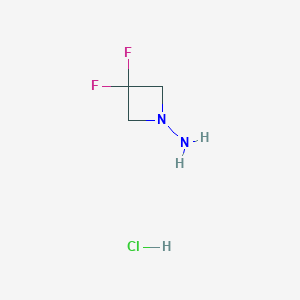

3,3-Difluoroazetidin-1-amine hydrochloride

Description

Historical Context of Four-Membered Nitrogen Heterocycles in Synthetic Chemistry

Four-membered nitrogen heterocycles, known as azetidines, have a rich history in synthetic chemistry. Initially, their synthesis and manipulation were considered challenging due to the inherent ring strain of the four-membered ring. frontiersin.orgmedwinpublishers.com This strain, however, also renders them susceptible to ring-opening reactions, making them versatile intermediates for the synthesis of more complex acyclic and heterocyclic structures. Over the decades, the development of more sophisticated synthetic methodologies has transformed azetidines from chemical curiosities into readily accessible and highly valuable scaffolds in organic synthesis. rsc.org

Unique Structural and Electronic Attributes of Azetidine (B1206935) Scaffolds

The azetidine ring possesses a unique combination of structural and electronic features. The ring strain, estimated to be around 25.4 kcal/mol, is a defining characteristic that influences its reactivity. rsc.org While this strain makes the ring more reactive than its five-membered pyrrolidine (B122466) counterpart, it is significantly more stable than the highly reactive three-membered aziridines. rsc.org This balance of stability and reactivity is crucial for its utility as a synthetic building block. The nitrogen atom within the ring introduces a site of nucleophilicity and a handle for further functionalization, making azetidines attractive scaffolds for creating diverse molecular architectures. frontiersin.org

Strategic Importance of Fluorine Substitution in Heterocyclic Systems

The introduction of fluorine into heterocyclic systems is a widely employed strategy in drug discovery and materials science due to the profound effects of this small, highly electronegative atom. nih.govnih.gov Fluorine substitution can significantly alter a molecule's properties in several ways:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug molecule. tandfonline.comtandfonline.com

Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. rsc.orgresearchgate.net

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing drug-receptor interactions. rsc.org

Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape. nih.gov

The strategic placement of fluorine atoms, as seen in 3,3-difluoroazetidine (B2684565) derivatives, can therefore be used to fine-tune the properties of a molecule for a specific application.

Overview of the Role of 3,3-Difluoroazetidin-1-amine (B13464048) Hydrochloride as a Key Building Block

3,3-Difluoroazetidin-1-amine hydrochloride serves as a versatile and highly valuable building block in organic synthesis. Its structure combines the key features of an azetidine ring with the benefits of geminal difluorination at the 3-position. The hydrochloride salt form enhances its stability and ease of handling. This compound provides a ready-made, fluorinated four-membered ring that can be incorporated into larger molecules through reactions involving the primary amine functionality. Its use allows for the direct introduction of the difluoroazetidine motif, saving multiple synthetic steps and providing a straightforward route to novel fluorinated compounds.

| Property | Value |

| Molecular Formula | C₃H₆ClF₂N |

| Molecular Weight | 129.54 g/mol |

| CAS Number | 288315-03-7 |

| Synonyms | 3,3-Difluoroazetidine HCl |

Data sourced from PubChem CID 2758247 nih.gov

Current Research Landscape and Emerging Trends in Difluoroazetidine Chemistry

The chemistry of difluoroazetidines is a rapidly evolving area of research, with new synthetic methods and applications continually being developed. Current trends focus on:

Novel Synthetic Methodologies: Researchers are actively exploring more efficient and stereoselective methods for the synthesis of difluoroazetidines and their derivatives. This includes the development of novel fluorinating reagents and catalytic approaches. arkat-usa.org

Medicinal Chemistry Applications: The difluoroazetidine scaffold is being incorporated into a wide range of biologically active molecules, including enzyme inhibitors and central nervous system agents. The unique properties conferred by the difluoroazetidine moiety are being leveraged to improve the potency, selectivity, and pharmacokinetic profiles of drug candidates.

Materials Science: The electronic properties of the difluoroazetidine ring make it an attractive component for advanced materials. Research is underway to explore its use in the development of novel polymers, liquid crystals, and organic light-emitting diodes (OLEDs).

The continued exploration of difluoroazetidine chemistry promises to yield new and valuable molecules with a broad range of applications.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H7ClF2N2 |

|---|---|

Molecular Weight |

144.55 g/mol |

IUPAC Name |

3,3-difluoroazetidin-1-amine;hydrochloride |

InChI |

InChI=1S/C3H6F2N2.ClH/c4-3(5)1-7(6)2-3;/h1-2,6H2;1H |

InChI Key |

ZXQVZYGFZQLPOP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1N)(F)F.Cl |

Origin of Product |

United States |

Reactivity and Transformation Pathways of the 3,3 Difluoroazetidin 1 Amine Moiety

Influence of Ring Strain on Azetidine (B1206935) Reactivity

Azetidines, as four-membered heterocycles, possess a considerable degree of ring strain, which is a primary driver of their chemical reactivity. The estimated strain energy for the azetidine ring is approximately 25.4-27.7 kcal/mol. This inherent strain, arising from bond angle deviation from the ideal sp³ hybridization, makes the ring susceptible to cleavage under various conditions, providing a thermodynamic driving force for many of its reactions.

This reactivity profile places azetidines between the highly reactive and less stable three-membered aziridines and the more stable, unreactive five-membered pyrrolidines. The stability of the azetidine ring is sufficient for facile handling while also allowing for unique reactivity to be triggered under appropriate conditions. The ring strain enhances the accessibility of the nitrogen's lone pair of electrons, which can increase the rate of nucleophilic attack compared to less strained secondary amines. This energetic landscape is fundamental to understanding the various transformation pathways available to the 3,3-difluoroazetidine (B2684565) moiety, particularly in ring-opening reactions.

Nucleophilic Reactivity of the Nitrogen Atom in the Azetidine Ring

The nitrogen atom in the 3,3-difluoroazetidine ring possesses a lone pair of electrons, rendering it nucleophilic and basic. However, the nucleophilicity is modulated by several competing factors. While the ring strain can enhance the availability of the lone pair, the presence of two highly electronegative fluorine atoms at the C3 position introduces a strong electron-withdrawing inductive effect.

This inductive effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to an unsubstituted azetidine. The impact of fluorine substitution on the reactivity of nitrogen heterocycles has been computationally studied, showing that it can significantly alter the molecule's properties. Despite this electronic dampening, the nitrogen atom of 3,3-difluoroazetidine remains sufficiently nucleophilic to participate in a range of reactions, including alkylations and acylations, which are fundamental to its use as a synthetic building block.

Electrophilic Activation and Subsequent Transformations

Electrophilic activation of the azetidine moiety can initiate a variety of subsequent transformations. Activation typically occurs at either the nitrogen or a carbon atom of the ring. Protonation or coordination of a Lewis acid to the nitrogen atom is a common activation strategy that enhances the ring's susceptibility to nucleophilic attack, often leading to ring-opening.

A more contemporary approach involves the concept of "electrophilic azetidinylation," where the azetidine ring itself is transformed into an electrophilic species. This strategy utilizes pre-activated reagents, such as azetidinyl trichloroacetimidates, which can be activated under mild acidic conditions. These activated intermediates generate a carbocation or a highly electrophilic carbon center, enabling the direct attachment of the azetidine ring to a wide range of nucleophiles, including carbon, nitrogen, and oxygen-based systems. This method provides a modular route to complex functionalized azetidines, showcasing a modern application of electrophilic activation.

Functionalization Reactions with Retention of the Azetidine Ring System

A significant aspect of 3,3-difluoroazetidine chemistry involves functionalization at the nitrogen atom while preserving the core four-membered ring structure. These reactions are crucial for incorporating the azetidine motif into larger molecules. The hydrochloride salt must first be neutralized with a base to liberate the free secondary amine for these transformations to proceed.

N-alkylation and N-acylation are fundamental transformations for secondary amines like 3,3-difluoroazetidine.

N-Alkylation: This involves the formation of a new carbon-nitrogen bond. It can be achieved through reactions with alkyl halides via an SN2 mechanism or through reductive amination with aldehydes or ketones. Reductive amination offers a versatile method for introducing a variety of substituents onto the nitrogen atom.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Conditions | Product | Ref |

| 3,3-Difluoroazetidine hydrochloride | 1-Benzylpiperidin-3-one | Sodium tris(acetoxy)borohydride; Acetic acid | Tetrahydrofuran | 50°C, 0.5h | 1-Benzyl-3-(3,3-difluoroazetidin-1-yl)piperidine |

N-Acylation: This reaction forms an amide linkage by treating the azetidine with acylating agents such as acyl chlorides, anhydrides, or activated carboxylic acids. The resulting N-acyl azetidines are important intermediates in organic synthesis. The amide bond formed can influence the conformation and reactivity of the azetidine ring.

Direct C-H activation and functionalization on the azetidine ring itself is a challenging transformation. More commonly, the azetidine moiety, specifically the nitrogen atom, is used to direct C-H activation at other positions within a larger molecule. In these reactions, a picolinamide (B142947) or other suitable directing group is first installed on the azetidine nitrogen. This group then coordinates to a transition metal catalyst, typically palladium, directing the activation of a specific C-H bond through the formation of a stable metallacycle intermediate. This strategy has been successfully applied to the arylation and azetidination of complex molecules.

Conversely, palladium-catalyzed intramolecular C-H amination is a powerful method for constructing the azetidine ring itself from aliphatic amine precursors, highlighting the synthetic importance of C-H activation in accessing this heterocyclic system.

| Substrate Type | Catalyst System | Key Features | Product Type | Ref |

| Aliphatic picolinamides | Pd(OAc)₂ / Additives | Intramolecular γ-C(sp³)-H amination | Fused or spiro-azetidines | |

| Triterpenoid picolinamides | Pd(OAc)₂ / CuBr₂ / CsOAc | Site-selective C(sp³)-H arylation | C-H arylated triterpenoids |

Ring Opening Reactions and Selective N-C Bond Cleavage

Driven by the release of inherent ring strain, the 3,3-difluoroazetidine ring can undergo cleavage of its N-C bonds under various conditions. These ring-opening reactions provide access to functionalized acyclic amine derivatives.

Acid-Mediated Ring Opening: In the presence of strong acids, the azetidine nitrogen can be protonated, activating the ring towards nucleophilic attack. This can lead to intramolecular decomposition or intermolecular reaction with a nucleophile, resulting in ring cleavage. The specific outcome depends on the substrate structure and reaction conditions.

Reductive Cleavage: N-acyl azetidines can undergo selective N-C bond cleavage under reductive conditions. For example, using a single-electron transfer (SET) reagent derived from sodium dispersions and a crown ether, the C-N σ bond of the azetidine ring can be cleaved chemoselectively. The high ring strain of the four-membered ring makes it particularly susceptible to this transformation, while less strained rings like pyrrolidines remain intact.

Nucleophilic Ring Opening: Strong nucleophiles can attack one of the ring carbons, leading to an SN2-type ring-opening. The regioselectivity of the attack can be influenced by substituents on the ring. For instance, Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols proceeds via an SN2 pathway to yield 1,3-amino ethers. Similarly, azetidinium salts can be opened by nucleophiles like fluoride (B91410) ions to produce γ-amino acid derivatives.

Regioselective Ring Opening of the Azetidine Scaffold

The significant ring strain of azetidines makes them susceptible to ring-opening reactions, a characteristic that can be harnessed for synthetic purposes. rsc.org The regioselectivity of this ring-opening is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile.

In the case of the 3,3-difluoroazetidine scaffold, the presence of two fluorine atoms at the C3 position has a profound electronic effect. The strong inductive effect of fluorine atoms is expected to influence the regioselectivity of nucleophilic attack. While specific studies on the ring-opening of 3,3-difluoroazetidin-1-amine (B13464048) are not extensively documented, principles from related systems can provide insights. For instance, the acid-promoted ring opening of 2-aryl-substituted N-tosyl-azetidines with pyridine-HF (Olah's reagent) has been shown to regioselectively yield γ-fluorinated amines. rsc.org This suggests that activation of the ring nitrogen, followed by nucleophilic attack, is a viable pathway.

The likely mechanism for the ring-opening of a protonated or Lewis acid-activated 3,3-difluoroazetidine would involve a nucleophilic attack at one of the unsubstituted methylene (B1212753) carbons (C2 or C4). The gem-difluoro group at C3 would electronically disfavor the formation of a positive charge at the adjacent carbons, thus directing the nucleophilic attack to the more remote positions. The outcome of such a reaction would be a linear amine chain with a difluorinated carbon.

Table 1: Regioselectivity in Azetidine Ring Opening

| Azetidine Derivative | Reagents | Position of Nucleophilic Attack | Product Type |

|---|---|---|---|

| 2-Aryl-N-tosyl-azetidine | Pyridine-HF | C4 | γ-Fluorinated Amine |

| Activated 3,3-Difluoroazetidine (Hypothetical) | Generic Nucleophile (Nu-) | C2 or C4 | γ-Amino-β,β-difluoroalkane derivative |

Conversion to other Heterocyclic Systems (e.g., Aziridines, Pyrrolidines)

The transformation of the azetidine ring into other heterocyclic systems, such as smaller aziridines or larger pyrrolidines, represents a powerful synthetic strategy. These transformations often involve ring expansion or contraction rearrangements.

Ring Contraction to Aziridines: The conversion of azetidines to aziridines is a less common transformation, as it would involve an increase in ring strain. Such a process would likely require a rearrangement that facilitates the extrusion of a carbon atom from the ring. Photochemical or thermochemical conditions that could induce such a rearrangement might be necessary. While there are numerous methods for the synthesis of aziridines, the direct conversion from an azetidine is not a standard synthetic route. rsc.org

Ring Expansion to Pyrrolidines: The expansion of an azetidine ring to a five-membered pyrrolidine (B122466) ring is a more thermodynamically favorable process due to the decrease in ring strain. This can be achieved through various rearrangement pathways. One potential strategy involves the generation of a reactive intermediate, such as a carbocation or a radical, adjacent to the ring, which can then trigger a rearrangement. For instance, the reaction of 2-(halomethyl)azetidines with nucleophiles can lead to ring-expanded pyrrolidines. epfl.ch In the context of 3,3-difluoroazetidin-1-amine, a similar strategy could be envisioned if a suitable reactive handle were installed on the ring.

A notable example of a related ring expansion is the reaction of rhodium-bound carbenes with strained bicyclic methylene aziridines, which results in a [3+1] ring expansion to yield highly-substituted methylene azetidines. nih.gov While this is an aziridine (B145994) to azetidine conversion, it highlights the utility of strained rings in facilitating rearrangements to larger cyclic systems.

Cross-Coupling Reactions and Other Metal-Catalyzed Transformations

The 3,3-difluoroazetidine moiety can be incorporated into larger molecules through metal-catalyzed cross-coupling reactions. The nitrogen atom of the azetidine ring can serve as a nucleophile in palladium-catalyzed C-N bond-forming reactions. For the parent 3,3-difluoroazetidin-1-amine, the primary amino group is a potential site for such reactions, allowing for its arylation or vinylation.

While specific examples involving 3,3-difluoroazetidin-1-amine are not prevalent in the literature, the general principles of palladium-catalyzed amination are well-established. nih.gov Furthermore, N-aryl azetidines can undergo palladium-catalyzed C-H activation and functionalization. For instance, palladium-catalyzed intramolecular C-H difluoroalkylation has been used for the synthesis of substituted 3,3-difluoro-2-oxindoles, demonstrating the compatibility of the difluoroalkyl moiety with palladium catalysis. researchgate.net

The development of robust ligands has significantly expanded the scope of palladium-catalyzed C-N cross-coupling reactions, enabling the use of a wide range of functionalized amines and aryl halides. chemistrysteps.com It is conceivable that 3,3-difluoroazetidin-1-amine could participate in such transformations to generate N-aryl or N-heteroaryl derivatives, which are valuable scaffolds in medicinal chemistry.

Table 2: Potential Metal-Catalyzed Reactions of the 3,3-Difluoroazetidine Moiety

| Reaction Type | Reactants | Catalyst System (Example) | Potential Product |

|---|---|---|---|

| Buchwald-Hartwig Amination | 3,3-Difluoroazetidin-1-amine + Aryl Halide | Pd Catalyst + Ligand (e.g., BrettPhos) | N-Aryl-3,3-difluoroazetidin-1-amine |

| C-H Functionalization | N-Aryl-3,3-difluoroazetidine | Pd(OAc)₂ | Ortho-functionalized N-Aryl-3,3-difluoroazetidine |

Oxidation and Reduction Pathways of the Azetidine Ring

The oxidation and reduction of the 3,3-difluoroazetidine ring can lead to a variety of functionalized products.

Oxidation: The nitrogen atom of the azetidine ring is susceptible to oxidation. Depending on the oxidant and reaction conditions, this can lead to the formation of N-oxides or, in more strenuous conditions, ring-cleavage products. The presence of the electron-withdrawing difluoro group is expected to make the nitrogen atom less susceptible to oxidation compared to a non-fluorinated azetidine. The exocyclic primary amine of 3,3-difluoroazetidin-1-amine can also be oxidized to various nitrogen-containing functional groups, such as nitroso, nitro, or azo compounds, although such transformations would likely compete with oxidation at the ring nitrogen.

Reduction: The azetidine ring itself is generally stable to reduction. However, functional groups on the ring can be reduced. A relevant example is the reduction of 3,3-difluoroazetidin-2-ones to 3,3-difluoroazetidines. This transformation can be achieved using reducing agents such as monochlorohydroalane in diethyl ether, providing the corresponding 3,3-difluoroazetidines in high yields. thieme-connect.com This demonstrates that the difluorinated azetidine core is stable under these reductive conditions. For 3,3-difluoroazetidin-1-amine, reduction is less likely to affect the core ring structure but could be relevant if other reducible functional groups are present in a more complex derivative.

Role As a Building Block in Complex Chemical Architectures

Incorporation of 3,3-Difluoroazetidin-1-amine (B13464048) Hydrochloride into Nitrogen-Containing Heterocyclic Systems

The primary amine group of 3,3-Difluoroazetidin-1-amine hydrochloride provides a direct nucleophilic point for its integration into larger, more complex nitrogen-containing heterocyclic systems. This reactivity is fundamental to its role as a building block for creating novel chemical entities with diverse functionalities.

One significant application is in the synthesis of complex triazole-based structures. Through nucleophilic substitution reactions, the 3,3-difluoroazetidine (B2684565) moiety can be appended to activated heterocyclic cores. For instance, it has been used in the construction of energetic materials by reacting it with highly functionalized azo- and bi-1,2,4-triazole backbones. In a specific example, 3,3-difluoroazetidine hydrochloride is reacted with 3,3′,5,5′-tetrachloro-4,4′-azo-1,2,4-triazole in the presence of a base to form a complex bis-azetidinyl-triazole system.

The compound is also utilized in the synthesis of substituted piperidines, another important class of nitrogen heterocycles prevalent in pharmaceuticals. A notable example is the reductive amination reaction between 3,3-difluoroazetidine hydrochloride and 1-benzylpiperidin-3-one. This reaction, facilitated by a reducing agent such as sodium triacetoxyborohydride, efficiently yields 1-benzyl-3-(3,3-difluoroazetidin-1-yl)piperidine. This transformation showcases its utility in creating complex, sp³-rich scaffolds that combine two distinct saturated nitrogen heterocycles.

Furthermore, the 3,3-difluoroazetidine moiety has been incorporated into large, polycyclic aromatic systems like rhodamine dyes. In this context, it serves to fine-tune the fluorescent properties of the dyes used in advanced bioimaging applications. researchgate.net The nucleophilic nature of the azetidine (B1206935) nitrogen allows for its attachment to the xanthene core of the dye, where the electronic effects of the gem-difluoro group influence the molecule's absorption and emission spectra.

| Starting Materials | Product | Reaction Type | Key Reagents/Conditions |

|---|---|---|---|

| 3,3-Difluoroazetidine HCl, 1-Benzylpiperidin-3-one | 1-Benzyl-3-(3,3-difluoroazetidin-1-yl)piperidine | Reductive Amination | Sodium triacetoxyborohydride, Acetic acid, THF, 50°C |

| 3,3-Difluoroazetidine HCl, 3,3′,5,5′-Tetrachloro-4,4′-azo-1,2,4-triazole | 5,5′-Dichloro-3,3′-bis(3,3′-difluoroazetidine)-4,4′-azobis-1,2,4-triazole | Nucleophilic Aromatic Substitution | Na2CO3, K2CO3, DMF, 30°C |

Applications in the Design of Conformationally Constrained Organic Motifs

The rigid structure of the 3,3-difluoroazetidine ring makes it an excellent component for designing conformationally constrained organic motifs. This rigidity is a product of two key factors: the inherent strain of the four-membered azetidine ring and the steric and electronic influence of the gem-difluoro substitution at the 3-position.

The four-membered ring system significantly limits the number of accessible low-energy conformations compared to more flexible five- or six-membered rings or acyclic chains. The introduction of the two fluorine atoms further restricts conformational freedom. The C-F bonds are highly polarized and engage in stabilizing gauche interactions with adjacent C-C or C-N bonds, a phenomenon that influences the puckering of the azetidine ring and fixes the orientation of substituents. This "conformational locking" effect is highly desirable in medicinal chemistry, as it allows for the design of molecules with well-defined three-dimensional shapes that can fit precisely into the binding pockets of biological targets like enzymes and receptors.

By incorporating the 3,3-difluoroazetidine moiety, chemists can create analogues of known bioactive molecules where a flexible portion of the original structure is replaced by this rigid unit. This strategy is often employed to:

Improve binding affinity by reducing the entropic penalty of binding.

Enhance selectivity for a specific biological target.

Lock the molecule into its "bioactive conformation."

Serve as a bioisostere for other chemical groups, offering a similar spatial arrangement but with modified physicochemical properties.

The gem-difluoro group also imparts specific electronic properties, acting as a non-obvious hydrogen bond acceptor and influencing the basicity of the azetidine nitrogen, which can further refine molecular interactions with protein targets.

Utilization in Scaffold Diversity Generation for Chemical Libraries

In modern drug discovery, there is a significant emphasis on creating chemical libraries with high structural and scaffold diversity. Diversity-Oriented Synthesis (DOS) is a strategy aimed at producing collections of structurally complex and diverse small molecules from a common starting material. nih.gov this compound is an ideal building block for such strategies due to its unique combination of features that contribute to the generation of novel and diverse scaffolds.

The key advantages of using this compound in DOS for chemical libraries include:

Introduction of 3D Character: Many traditional compound libraries are dominated by flat, aromatic (sp²-rich) structures. The 3,3-difluoroazetidine moiety provides a rigid, sp³-rich, three-dimensional scaffold, which is a characteristic increasingly sought after for improving the success rate in drug discovery programs.

Fluorine Incorporation: Fluorine is a critical element in medicinal chemistry, known to enhance metabolic stability, binding affinity, and lipophilicity. scbt.com Incorporating the gem-difluoro group through this building block allows for the systematic introduction of fluorine into a library of compounds, thereby diversifying their pharmaceutical properties. nih.gov

Multiple Diversification Points: The 3,3-difluoroazetidin-1-amine core offers multiple points for diversification. The primary amine can be functionalized in numerous ways (e.g., acylation, alkylation, reductive amination), and the azetidine nitrogen can also participate in reactions, leading to a wide array of distinct molecular architectures from a single, readily available starting material.

By leveraging these features, synthetic chemists can design and execute reaction sequences that rapidly generate libraries of compounds with diverse skeletons, stereochemistry, and functional group arrays, all originating from the 3,3-difluoroazetidine core.

Synthesis of Complex Polycyclic Structures Incorporating the Azetidine Moiety

The 3,3-difluoroazetidine unit has been successfully employed as a key structural component in the synthesis of complex polycyclic and cage-like molecules. Its defined geometry and reactive handle facilitate its use in building larger, intricate architectures, particularly in the field of energetic materials.

A prime example is the construction of novel triazolyl polycyclic compounds. Researchers have designed and synthesized a series of energetic materials by combining the 3,3-difluoroazetidine structure with azobis-1,2,4-triazole and bi-1,2,4-triazole frameworks. researchgate.net In these syntheses, the azetidine moiety is introduced via a simple nucleophilic reaction, where it displaces leaving groups (such as chlorine) on the triazole rings. This strategy has led to the creation of molecules like 5,5′-diazido-3,3′-bis(3,3′-difluoroazetidine)-4,4′-azo-1,2,4-triazole. researchgate.net The incorporation of the strained, fluorine-containing azetidine ring into the polycyclic system is a deliberate design choice to improve properties such as thermal stability and density.

| Compound Name | Core Heterocyclic System | Synthetic Strategy |

|---|---|---|

| 5,5′-Dichloro-3,3′-bis(3,3′-difluoroazetidine)-4,4′-azobis-1,2,4-triazole | Azobis-1,2,4-triazole | Nucleophilic Substitution |

| 5,5′-Dichloro-3,3′-bis(3,3′-difluoroazetidine)-4,4′-bi-1,2,4-triazole | Bi-1,2,4-triazole | Nucleophilic Substitution |

| 5,5′-Diazido-3,3′-bis(3,3′-difluoroazetidine)-4,4′-azo-1,2,4-triazole | Azobis-1,2,4-triazole | Nucleophilic Substitution (of Cl with N3) |

The successful synthesis of these molecules demonstrates that the 3,3-difluoroazetidine ring is robust enough to be integrated into larger systems and that its presence is key to achieving the desired material properties.

Use in the Synthesis of Functionalized Biaryl Compounds

Functionalized biaryl structures are privileged motifs in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for their construction. borates.today this compound can be incorporated into biaryl scaffolds through sequential cross-coupling strategies.

The synthesis can be envisioned through a multi-step process:

N-Arylation: The primary amine of 3,3-difluoroazetidin-1-amine can be coupled with an aryl halide (e.g., a brominated or iodinated benzene (B151609) derivative) using a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination. This attaches the azetidine moiety to the first aromatic ring.

Biaryl Formation: If the initial aryl halide also contains a second functional group suitable for cross-coupling (e.g., another halide or a boronic ester), this intermediate can then be subjected to a Suzuki-Miyaura coupling reaction. By reacting this intermediate with a second, different aryl boronic acid or aryl halide, a functionalized biaryl compound is formed that contains the 3,3-difluoroazetidine group as a key substituent.

Impact of Fluorine Substitution on Molecular Properties and Intermolecular Interactions

Electronic and Steric Effects of Geminal Difluorination on the Azetidine (B1206935) Ring

The substitution of two hydrogen atoms with two fluorine atoms on the same carbon (geminal difluorination) at the 3-position of the azetidine ring imparts significant electronic and steric changes. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect is prominent in gem-difluorinated compounds, influencing the basicity of nearby functional groups. nih.gov For instance, the introduction of a CF2 moiety adjacent to an amino group has been shown to dramatically decrease the basicity of the nitrogen, resulting in a lower pKa value. nih.gov This reduction in basicity can be advantageous in drug design, potentially transforming a dicationic molecule at physiological pH into a monocationic one, which can improve bioavailability. nih.gov

The CF2 group is relatively small sterically, comparable to a dimethyl group, but it can effectively block potential metabolic oxidation at adjacent positions, a crucial factor in enhancing the metabolic stability of drug candidates. nih.gov Furthermore, the inherent ring strain of the four-membered azetidine ring (approximately 27.7 kcal/mol) enhances the accessibility of the nitrogen's electron lone pair, which can lead to stronger nucleophilic character and increased reaction rates compared to other secondary amines. ossila.com

Influence on Conformational Preferences and Ring Pucker Dynamics

The conformation of the azetidine ring and the orientation of its substituents are critical for molecular recognition and biological activity. Gem-difluorination can exert substantial control over these conformational preferences. While the azetidine ring itself is not flat and undergoes puckering, the introduction of the CF2 group can alter the energy landscape of these conformations.

Studies on other cyclic systems have demonstrated that gem-difluorination can have a profound impact on conformational equilibrium. For example, in a macrocyclic system, a gem-difluoroalkoxyphenyl group was found to encourage a cis-amide conformation, leading to an equilibrium with the major trans-amide form (in a 4:1 ratio of trans/cis), whereas the non-fluorinated analogue existed almost exclusively in a single trans conformation. nih.gov This illustrates that the gem-difluoro group can be a powerful tool for modulating the conformer population of cyclic scaffolds. nih.gov This ability to influence and stabilize specific conformations is a key strategy in designing molecules with precise three-dimensional shapes for optimal interaction with biological targets.

Modulation of Lipophilicity and Solvent Processability

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug discovery, influencing absorption, distribution, metabolism, and excretion (ADME). The effect of fluorination on lipophilicity is complex and not always predictable. Some reports suggest that the two fluorine substituents on the 3-position of azetidine make the molecule more lipophilic, thereby improving solvent processability. ossila.com

Impact on Molecular Recognition and Intermolecular Interactions within Chemical Systems

The unique electronic nature of the carbon-fluorine bond can be harnessed to enhance molecular interactions. Fluorination can augment the non-covalent binding of molecules to their biological targets. nih.gov The polar C-F bond, while not a classical hydrogen bond acceptor, can participate in favorable dipole-dipole interactions, ion-dipole interactions, and interactions with aromatic systems within a protein's binding pocket. nih.gov

Furthermore, the azetidine moiety itself is recognized as a valuable scaffold in drug discovery. Its incorporation into larger molecules, such as fluorophores, has been shown to improve key properties like water solubility and cell permeability. researchgate.net The combination of the strained, polar azetidine ring with the electronically distinct CF2 group in 3,3-Difluoroazetidin-1-amine (B13464048) hydrochloride creates a unique building block with the potential to form specific and enhanced intermolecular interactions in various chemical and biological systems.

Advanced Spectroscopic and Spectrometric Characterization Methods for Elucidating Structure and Reactivity

The definitive identification and structural elucidation of 3,3-Difluoroazetidin-1-amine hydrochloride rely on modern spectroscopic and spectrometric techniques.

NMR spectroscopy is the most powerful tool for confirming the structure of fluorinated organic molecules. While specific, publicly available spectra for this compound are not detailed in the reviewed literature, certificates of analysis from suppliers confirm that the ¹H NMR spectrum is consistent with the proposed structure. medchemexpress.com Based on the molecule's structure, the following characteristics would be expected in its NMR spectra.

¹H NMR: The proton spectrum would be expected to show signals for the two sets of methylene (B1212753) (CH₂) protons on the azetidine ring and the amine (NH₂) protons. The CH₂ protons adjacent to the CF₂ group would appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). The CH₂ protons adjacent to the nitrogen would also be distinct. The amine protons might appear as a broad signal.

¹³C NMR: The carbon spectrum would show three distinct signals. The carbon of the CF₂ group would appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF). The two methylene carbons would also be visible at distinct chemical shifts.

¹⁹F NMR: The fluorine spectrum is particularly informative. It would be expected to show a single signal, as the two fluorine atoms are chemically equivalent. This signal would appear as a triplet due to coupling with the two adjacent methylene protons (²JFH). The chemical shift would be in a region typical for aliphatic gem-difluoro compounds. rsc.orgalfa-chemistry.com

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constant | Assignment |

|---|---|---|---|---|

| ¹H | ~4.0 - 4.5 | Triplet (t) | ³JHH | CH₂ adjacent to N |

| ¹H | ~3.5 - 4.0 | Triplet of Triplets (tt) | ²JHF, ³JHH | CH₂ adjacent to CF₂ |

| ¹H | Variable | Broad Singlet (br s) | - | NH₂ |

| ¹³C | ~115 - 125 | Triplet (t) | ¹JCF (~250 Hz) | CF₂ |

| ¹³C | ~60 - 70 | Triplet (t) | ²JCF (~20-25 Hz) | CH₂ adjacent to N |

| ¹⁹F | ~ -90 to -110 (vs CFCl₃) | Triplet (t) | ²JFH | CF₂ |

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise measurement of its mass. This experimental value can be compared to the calculated exact mass to confirm the molecular formula, C₃H₇F₂N₂⁺ (for the amine cation). The calculated monoisotopic mass for the protonated amine is a key confirmatory data point.

X-ray Crystallography for Solid-State Structure Elucidation

As of the latest available data, a public domain crystal structure for this compound has not been determined and deposited in crystallographic databases. Consequently, detailed experimental data regarding its solid-state conformation, including precise bond lengths, bond angles, and torsional angles, are not available.

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method would provide invaluable insights into the molecular geometry of this compound, including the puckering of the azetidine ring and the specific orientation of the amino group and fluorine substituents.

Furthermore, a crystal structure would elucidate the intricate network of intermolecular interactions that govern the packing of the molecules in the solid state. Key interactions expected for this compound would include:

Hydrogen Bonding: Strong hydrogen bonds are anticipated between the protonated amine (R-NH3+) and the chloride counter-ion (Cl-). Additionally, the fluorine atoms and the nitrogen atom of the azetidine ring could potentially act as weak hydrogen bond acceptors.

Dipole-Dipole Interactions: The highly polar C-F bonds would introduce significant dipole moments, leading to dipole-dipole interactions that would influence the crystal packing.

Without experimental crystallographic data, any discussion of the solid-state structure remains speculative. The determination of its crystal structure would be a valuable contribution to understanding the solid-state properties of fluorinated small molecules.

Computational and Theoretical Investigations of 3,3 Difluoroazetidin 1 Amine Hydrochloride

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure of 3,3-Difluoroazetidin-1-amine (B13464048) hydrochloride.

Key analyses include:

Molecular Electrostatic Potential (ESP): An ESP map illustrates the charge distribution on the van der Waals surface of the molecule. This is crucial for predicting how the molecule will interact with other species. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are targets for nucleophiles. For instance, in related energetic compounds containing a 3,3'-difluoroazetidine moiety, the global maxima of the ESP were used to predict the order of reactive activities when attacked by nucleophiles.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding by localizing orbitals into lone pairs, bonding orbitals, and anti-bonding orbitals. It can quantify the stability of a molecule arising from hyperconjugation and charge transfer interactions. For related triazolyl polycyclic compounds, NBO analysis helped to theoretically prove the essential reasons for their stability. The analysis of the nitrogen lone pair in the azetidine (B1206935) ring and the influence of the gem-difluoro group on adjacent C-C and C-N bonds are of particular interest.

Table 1: Illustrative Electronic Properties from Quantum Chemical Calculations

| Property | Description | Predicted Significance for 3,3-Difluoroazetidin-1-amine HCl |

| Dipole Moment | A measure of the overall polarity of the molecule. | The gem-difluoro group is expected to create a significant dipole moment, influencing solubility and intermolecular interactions. |

| Atomic Charges | Calculated charge localized on each atom (e.g., Mulliken, NBO). | The fluorine atoms will be strongly negative, inducing positive charges on the adjacent carbon, making it a potential site for nucleophilic attack. |

| Bond Order | Indicates the number of chemical bonds between two atoms. | Analysis can reveal the strength of the C-F, C-N, and C-C bonds within the strained ring. |

Molecular Dynamics Simulations and Conformational Analysis of Fluorinated Azetidines

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This allows for the exploration of the conformational landscape of flexible molecules like fluorinated azetidines.

MD simulations can provide insights into:

Ring Pucker Conformations: The four-membered azetidine ring is not perfectly planar and can adopt puckered conformations. MD simulations can determine the preferred pucker angle and the energy barrier between different conformations.

Solvent Effects: By including solvent molecules in the simulation box, one can study how the molecule's conformation and dynamics change in different environments.

Stability of Interactions: In medicinal chemistry, MD simulations are used to assess how well a molecule (like a fluorinated azetidine derivative) binds to a biological target, such as a protein. The stability of the ligand within the binding pocket is monitored over simulation times that can extend to microseconds.

These simulations rely on force fields, which are sets of parameters describing the potential energy of the system. For fluorinated compounds, specialized force fields may be required to accurately model the behavior of the fluorine atoms.

Elucidation of Reaction Mechanisms and Transition States using Computational Methods

Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction. This allows researchers to understand not just the reactants and products, but also the high-energy transition states and intermediates that occur along the reaction pathway.

For reactions involving 3,3-Difluoroazetidin-1-amine hydrochloride, computational methods can:

Advanced Applications in Materials Science and Chemical Biology Research

Development of Fluorescent Probes and Dyes Incorporating the Fluorinated Azetidine (B1206935) Moiety (e.g., Rhodamine Dyes for Bioimaging)

The incorporation of the 3,3-difluoroazetidine (B2684565) moiety into fluorophores, particularly rhodamine dyes, has emerged as a powerful strategy for fine-tuning their photophysical properties for advanced bioimaging applications. ossila.comnih.gov Rhodamine dyes are a cornerstone of fluorescence microscopy due to their brightness and photostability. ossila.com The introduction of the difluoroazetidine group serves to modulate the equilibrium between the fluorescent zwitterionic state and the non-fluorescent, colorless spirolactone form of the dye. nih.gov

This chemical modification offers several advantages:

Wavelength Tuning: The electron-withdrawing nature of the fluorine atoms influences the electronic structure of the rhodamine core, allowing for precise control over the absorption and emission wavelengths. ossila.com

Enhanced Quantum Yields: The fluorine substituents can improve the fluorescence quantum yields, resulting in brighter and more sensitive probes. nih.gov

Improved Lipophilicity: The fluorinated azetidine group increases the lipophilicity of the dye, which can enhance its ability to cross cell membranes and improve solvent processability during synthesis. ossila.com

Research has demonstrated that treating rhodamine precursors with fluorinated azetidine rings yields dyes with improved characteristics for intracellular protein labeling and other bioimaging tasks. nih.gov This approach allows for the rational design of probes with tailored fluorescent properties, expanding the toolkit for live-cell and in vivo imaging. ossila.com

| Feature | Impact of 3,3-Difluoroazetidine Moiety | Reference |

| Fluorescence | Modulates equilibrium between fluorescent and non-fluorescent states | nih.gov |

| Wavelength | Allows for fine-tuning of absorption and emission spectra | ossila.com |

| Quantum Yield | Can lead to an increase in fluorescence brightness | nih.gov |

| Lipophilicity | Enhances cell permeability and solvent processability | ossila.com |

Applications in Organic Electronic Materials (e.g., OLEDs, DSSCs)

The distinct electronic properties of the 3,3-difluoroazetidine scaffold make it a promising component for organic electronic materials, including Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). ossila.com The performance of these devices is critically dependent on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the organic materials used.

The incorporation of the 3,3-difluoroazetidine group into organic semiconductors and dyes offers a strategic method for tuning this HOMO-LUMO energy gap. ossila.com The strong electronegativity of the fluorine atoms can effectively lower the energy levels of both the HOMO and LUMO, which can lead to:

Improved charge injection and transport in OLEDs.

Enhanced efficiency of charge separation and collection in DSSCs.

Greater stability and longer operational lifetimes for the devices.

While still an emerging area of application, the potential for 3,3-difluoroazetidine hydrochloride to serve as a versatile building block for creating next-generation organic electronic materials is significant, driven by its ability to precisely modulate fundamental electronic properties. ossila.com

Exploration as Precursors for Energetic Materials

The chemical structure of 3,3-difluoroazetidine contains features that are highly desirable for the synthesis of energetic materials. The combination of a high-strain, four-membered ring and electron-withdrawing fluorine atoms contributes significantly to the potential energy content and performance of derived compounds. ossila.com

Specifically, 3,3-difluoroazetidine hydrochloride is utilized as a precursor for synthesizing advanced energetic materials, such as triazolyl polycyclic compounds. ossila.com The inclusion of the difluoroazetidine moiety can lead to:

Increased Density: The compact, rigid structure of the azetidine ring helps to increase the density of the resulting energetic material, which is a key factor in detonation performance.

Enhanced Stability: The presence of strong carbon-fluorine bonds can improve the thermal stability of the compounds.

Improved Detonation Properties: The strained ring system contributes to a higher heat of formation, which can enhance detonation velocity and pressure.

Research into 3,3′-difluoroazetidinium (DFAZ) salts has shown that combining the strained four-membered ring with fluorine atoms can produce energetic cations with excellent properties, in some cases exceeding the performance of established materials like ammonium (B1175870) dinitramide.

Design of Peptidomimetics and Non-Natural Amino Acids Utilizing the Azetidine Scaffold

The rigid, conformationally constrained nature of the azetidine ring makes it an exceptionally valuable scaffold for the design of peptidomimetics and non-natural amino acids. acs.orgmorressier.com Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govupc.edu

Incorporating the 3,3-difluoroazetidine structure into amino acid design provides several key benefits:

Conformational Rigidity: The four-membered ring restricts the rotational freedom of the peptide backbone, locking it into a specific conformation. This can be used to mimic the secondary structures of natural peptides, such as β-turns, leading to higher binding affinity and selectivity for biological targets. upc.edu

Metabolic Stability: The fluorine atoms enhance metabolic stability by blocking sites susceptible to enzymatic oxidation. nih.gov

Modulation of Physicochemical Properties: Fluorination can alter properties like lipophilicity and pKa, which can be fine-tuned to improve pharmacokinetic profiles. mdpi.com

Azetidine-2-carboxylic acid (Aze) is a naturally occurring non-proteinogenic amino acid that has been explored as a proline analogue. morressier.com The synthesis of fluorinated versions, such as 3-fluoro-Aze, creates stable building blocks for novel peptide analogues. morressier.com These fluorinated, constrained amino acids are powerful tools in medicinal chemistry for developing new therapeutics with improved efficacy and duration of action. acs.orgmdpi.com

| Characteristic | Advantage in Peptidomimetic Design | Reference |

| Constrained Ring | Induces specific, rigid conformations in peptide backbones | acs.orgupc.edu |

| Fluorine Atoms | Increase metabolic stability and modulate lipophilicity | nih.govmdpi.com |

| Structural Mimicry | Can be used to replicate secondary structures like β-turns | upc.edu |

| Novel Scaffolds | Provides access to new chemical space for drug discovery | morressier.com |

Utilization as Chiral Auxiliaries or Catalytic Motifs in Enantioselective Synthesis

While 3,3-Difluoroazetidin-1-amine (B13464048) hydrochloride itself is not typically used directly as a chiral auxiliary, the azetidine scaffold is a crucial component in substrates for enantioselective synthesis. nih.govacs.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. wikipedia.org

In the context of enantioselective synthesis involving azetidines, the focus is often on the creation of chiral azetidine products, which are valuable building blocks in medicinal chemistry. This is achieved by reacting azetidine-containing substrates with chiral catalysts.

For instance, research has shown the successful enantioselective synthesis of spirocyclic azetidine oxindoles using a chiral phase-transfer catalyst. nih.govacs.org In this process, the achiral azetidine-containing precursor is transformed into a highly enantioenriched product. Similarly, azetidinium salts have been used as substrates in enantioselective ring-opening reactions catalyzed by chiral bis-urea compounds, yielding enantioenriched γ-fluoroamines. acs.org

These examples highlight the importance of the azetidine framework in asymmetric synthesis. The strained ring participates in highly controlled transformations under the direction of an external chiral influence, enabling access to stereochemically complex and valuable molecules.

Future Research Directions and Emerging Trends in 3,3 Difluoroazetidin 1 Amine Hydrochloride Chemistry

Development of Novel and Atom-Economical Synthetic Methodologies

The synthesis of fluorinated heterocycles, including 3,3-difluoroazetidine (B2684565) derivatives, often presents significant challenges. rsc.org Current synthetic routes can be lengthy and may rely on harsh reagents, leading to a demand for more efficient and sustainable methods. Future research is poised to focus on the development of novel and atom-economical methodologies to access 3,3-Difluoroazetidin-1-amine (B13464048) hydrochloride and its analogues.

Key areas of development will likely include:

Catalytic Approaches: There is a growing need for catalytic methods that can construct the fluorinated azetidine (B1206935) core with high efficiency. researchgate.net This includes exploring transition-metal catalysis, organocatalysis, and biocatalysis to forge C-N and C-C bonds under milder conditions.

Strain-Release Reactions: Leveraging the ring strain of smaller heterocycles, such as aziridines or 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, offers a promising avenue for the synthesis of functionalized azetidines. nih.govmagtech.com.cn Future work could adapt these strategies for the direct synthesis of N-amino azetidines.

Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and efficiency for handling reactive intermediates and hazardous reagents often involved in fluorination chemistry. dntb.gov.ua Developing a flow-based synthesis for 3,3-Difluoroazetidin-1-amine hydrochloride could represent a significant manufacturing advancement.

| Methodology | Potential Advantages | Research Focus |

| Catalytic Synthesis | Higher efficiency, milder conditions, improved selectivity. researchgate.net | Development of novel catalysts for C-F and C-N bond formation. |

| Strain-Release Reactions | Access to diverse functionalized azetidines. nih.gov | Controlled ring-expansion from readily available precursors. |

| Flow Chemistry | Enhanced safety, scalability, and process control. dntb.gov.ua | Integration of fluorination and cyclization steps in a continuous process. |

Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations

The reactivity of the 3,3-difluoroazetidine core combined with the N-amino group presents a rich landscape for chemical exploration. While the parent azetidine ring is known for its susceptibility to ring-opening reactions due to ring strain, the influence of the gem-difluoro group and the N-amino moiety on its reactivity is not fully understood. rsc.orgossila.com

Future research will likely delve into:

Reactions of the N-Amino Group: The N-amino group is a versatile functional handle. Research is expected to explore its derivatization to form hydrazones, pyrazoles, and other nitrogen-rich heterocycles, expanding its utility as a synthetic intermediate. Cleavage of the N-N bond could also provide a route to N-H azetidines under specific conditions. rsc.org

Catalytic Ring Opening: Developing selective catalytic methods for the ring-opening of the azetidine could provide access to novel linear difluorinated amino compounds, which are valuable synthetic building blocks in their own right.

Photocatalysis and Electrocatalysis: These modern synthetic tools could unlock novel transformations. sigmaaldrich.com For instance, photoredox catalysis might enable unique C-H functionalization or cycloaddition reactions involving the azetidine ring that are not accessible through traditional thermal methods. researchgate.net

| Transformation Type | Potential Outcome | Enabling Technology |

| N-Amino Derivatization | Access to novel heterocyclic systems. | Classical and modern condensation/cyclization chemistry. |

| Selective Ring Opening | Synthesis of difluorinated acyclic amines. | Transition-metal catalysis, Lewis/Brønsted acid activation. rsc.org |

| C-H Functionalization | Direct modification of the azetidine backbone. | Photoredox catalysis, electrochemistry. sigmaaldrich.com |

Expansion into New Application Domains Beyond Current Scopes

3,3-Difluoroazetidine hydrochloride and its derivatives have already shown promise in several domains, including as precursors for bioimaging dyes and energetic materials. ossila.comrsc.org The future will see a concerted effort to expand the application of this unique scaffold into new and diverse areas.

Emerging application domains include:

Medicinal Chemistry: The 3,3-difluoroazetidine motif is an attractive bioisostere for other saturated rings. Its incorporation into drug candidates can enhance metabolic stability, modulate basicity (pKa), and improve membrane permeability. rsc.org Future work will likely see its integration into inhibitors for enzymes like dipeptidyl peptidase IV or as a core component in novel central nervous system agents. nih.govnih.gov

Agrochemicals: The principles that make fluorinated compounds valuable in pharmaceuticals also apply to agrochemicals. The introduction of the 3,3-difluoroazetidine moiety could lead to the discovery of new pesticides and herbicides with improved efficacy and environmental profiles. researchgate.net

Materials Science: The strong C-F bonds and the polarity they induce can be exploited in materials science. Potential applications could include the development of novel liquid crystals, polymers with unique thermal or dielectric properties, and specialized electrolytes for battery applications. ossila.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The complexity of chemical synthesis and reaction optimization is an area where artificial intelligence (AI) and machine learning (ML) are beginning to have a significant impact. nih.gov For a specialized building block like this compound, these computational tools can accelerate discovery and development cycles.

Future integration of AI and ML will focus on:

Predictive Synthesis: ML models, trained on vast reaction databases, can predict the outcomes of unknown reactions, identify optimal reaction conditions, and even suggest novel synthetic routes. acs.orgpharmaphorum.com This could significantly reduce the amount of trial-and-error experimentation needed to synthesize new derivatives. pharmaphorum.com

De Novo Design: AI algorithms can be used to design novel molecules incorporating the 3,3-difluoroazetidine scaffold with desired properties for specific biological targets or material applications. These tools can explore a vast chemical space to identify promising candidates for synthesis.

High-Throughput Experimentation (HTE): AI can be coupled with robotic platforms to automate and optimize chemical reactions. dntb.gov.ua This approach can rapidly screen catalysts, solvents, and other parameters to find the most efficient conditions for transformations involving this compound.

| AI/ML Application | Objective | Impact on Research |

| Reaction Outcome Prediction | Forecast the success and yield of new chemical transformations. acs.org | Reduces experimental workload and accelerates discovery. |

| Generative Molecular Design | Propose novel structures with optimized properties. | Expands the chemical space of accessible derivatives. |

| Automated Synthesis | Employ robotics for high-throughput reaction optimization. dntb.gov.ua | Increases the speed and efficiency of process development. |

Design of Sustainable and Environmentally Benign Synthetic Processes for Fluorinated Azetidines

The principles of green chemistry are becoming increasingly important in chemical manufacturing. The synthesis of fluorinated compounds, which can involve hazardous reagents and generate persistent byproducts, is a key area for improvement. Future research will prioritize the development of sustainable and environmentally benign processes. benthamdirect.com

Key strategies for sustainable synthesis include:

Safer Fluorinating Agents: Moving away from hazardous fluorinating agents towards safer, solid-phase reagents or developing in situ generation methods can significantly improve process safety. Recent work on using potassium fluoride (B91410) as a benign fluorine source is a step in this direction. eurekalert.org

Aqueous and Bio-based Solvents: Reducing the reliance on volatile and often toxic organic solvents by developing synthetic routes in water or bio-derived solvents is a major goal of green chemistry. researchgate.net

Waste Minimization: Designing synthetic pathways with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, is crucial for minimizing waste. Catalytic processes are inherently advantageous in this regard. eurekalert.org

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction times, increase yields, and reduce energy consumption, offering a greener alternative to conventional heating methods for the synthesis of fluorinated heterocycles. benthamdirect.com

Q & A

Q. What are the optimal synthetic routes for 3,3-Difluoroazetidin-1-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound (CAS 288315-03-7) typically involves reductive amination using sodium triacetoxyborohydride (STAB) as a catalyst. Two validated methods include:

- Method A : Reacting 4-oxopiperidine-1-carboxylic acid tert-butyl ester with 3,3-difluoroazetidine hydrochloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C for 12 hours.

- Method B : Using methanol as a solvent at room temperature for 24 hours.

Q. Key Optimization Parameters :

Q. Table 1: Comparison of Synthetic Methods

| Parameter | Method A (DCM/TEA) | Method B (Methanol) |

|---|---|---|

| Reaction Time | 12 hours | 24 hours |

| Temperature | 0°C | Room Temp |

| Yield | 85–90% | 75–80% |

| Purity Post-Purification | >95% | >90% |

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

Q. Critical Considerations :

- Sample Preparation : Use deuterated solvents (e.g., D2O) to avoid proton exchange artifacts in NMR.

- Ionization Mode : Positive ion mode in MS enhances detection of protonated amine groups.

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound, and what are the limitations?

Methodological Answer:

- Pharmacophore Modeling : Tools like Schrödinger’s Phase identify amine and fluorine groups as key pharmacophoric features for binding to CNS targets (e.g., serotonin receptors) .

- Molecular Dynamics (MD) Simulations : Predict stability in lipid bilayers, suggesting blood-brain barrier permeability (logP ~1.2).

- Docking Studies : AutoDock Vina predicts moderate affinity (Ki ~50 nM) for NMDA receptors due to fluorinated ring rigidity .

Q. Limitations :

- False Positives : Computational models may overestimate affinity for off-target proteins like CYP450 enzymes.

- Solvent Effects : Simulations often neglect solvent interactions, necessitating empirical validation via SPR or radioligand assays .

Q. What strategies resolve contradictions in biological activity data across studies involving this compound?

Methodological Answer: Contradictions often arise from variability in:

- Assay Conditions : pH (e.g., 7.4 vs. 6.8) alters ionization of the amine group, affecting receptor binding.

- Cell Lines : HEK293 vs. SH-SY5Y cells express differing levels of target receptors (e.g., σ1 vs. σ2).

Q. Resolution Strategies :

Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) to identify consensus targets.

Orthogonal Assays : Validate receptor binding (e.g., SPR) with functional assays (e.g., cAMP modulation).

Structural Analog Comparison : Compare with fluorinated azetidines (e.g., 3,3-difluoropyrrolidine) to isolate substituent effects .

Q. Table 2: Biological Activity Comparison

| Compound | Target Receptor | IC50 (nM) | Assay Type |

|---|---|---|---|

| 3,3-Difluoroazetidin-1-amine HCl | σ1 | 120 ± 15 | Radioligand |

| 3,3-Difluoropyrrolidine HCl | σ1 | 90 ± 10 | Fluorescence |

| Reference Ligand (Haloperidol) | σ1 | 2.1 | Radioligand |

Q. How can structure-activity relationship (SAR) studies optimize the pharmacokinetic profile of 3,3-Difluoroazetidin-1-amine derivatives?

Methodological Answer:

- Fluorine Substitution : Enhances metabolic stability by reducing CYP450-mediated oxidation (t1/2 increases from 1.2 to 4.8 hours in rat liver microsomes) .

- Azetidine Ring Modifications :

- Methylation : Adding methyl groups at C2 increases logD (from 0.8 to 1.5), improving membrane permeability.

- Ring Expansion : Replacing azetidine with piperidine reduces CNS penetration due to higher polar surface area.

Q. Experimental Workflow :

Synthesize Analogues : Vary substituents (e.g., alkyl, aryl) at the amine position.

In Vitro Screening : Test solubility (shake-flask method), plasma protein binding (ultrafiltration), and hepatic stability.

In Vivo Validation : Use rodent models to assess bioavailability and brain-to-plasma ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.